

# Taniborbactam: A Technical Guide to a Broad-Spectrum NDM-1 Inhibitor

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## Compound of Interest

Compound Name: NDM-1 inhibitor-7

Cat. No.: B3728693

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
## Introduction

Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate-based broad-spectrum  $\beta$ -lactamase inhibitor (BLI). It is currently in clinical development and has demonstrated potent inhibitory activity against a wide range of  $\beta$ -lactamases, including the clinically significant New Delhi metallo- $\beta$ -lactamase-1 (NDM-1). NDM-1 is a class B metallo- $\beta$ -lactamase that confers resistance to nearly all  $\beta$ -lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The emergence and global spread of NDM-1-producing bacteria represent a significant threat to public health. Taniborbactam's ability to inhibit NDM-1 and other  $\beta$ -lactamases makes it a promising candidate for combination therapy with  $\beta$ -lactam antibiotics to combat these resistant pathogens.

This technical guide provides a comprehensive overview of the chemical properties and characterization of taniborbactam, with a focus on its activity as an NDM-1 inhibitor.

## Chemical Properties

Taniborbactam is a synthetic organic molecule with the following chemical properties:

Property	Value	Reference(s)
Chemical Structure		[1]
IUPAC Name	(3R)-3-[[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid]	[2]
Molecular Formula	C19H28BN3O5	[3]
Molecular Weight	389.26 g/mol	[2]
CAS Number	1613267-49-4	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO. Water solubility is 0.111 mg/mL.	
pKa (Strongest Acidic)	3.78	
pKa (Strongest Basic)	10.38	
logP	-1.7	

## Characterization of NDM-1 Inhibition

Taniborbactam has been extensively characterized as a potent inhibitor of NDM-1. The following tables summarize key quantitative data regarding its inhibitory activity.

### In Vitro Inhibitory Activity

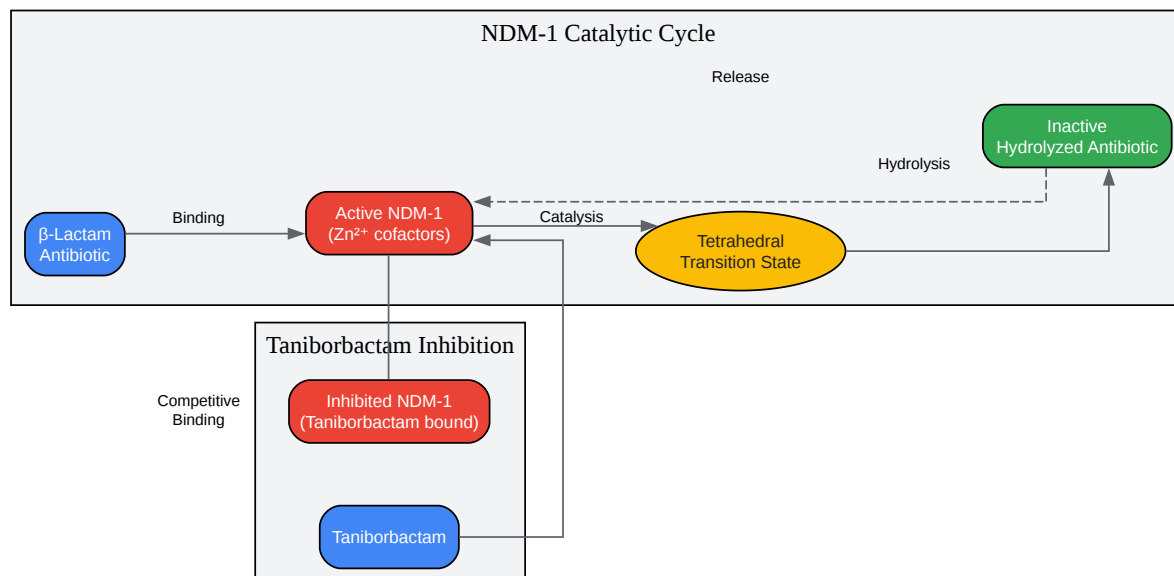
Parameter	Value	Enzyme	Substrate	Reference(s)
IC50	0.01 $\mu$ M	NDM-1	Cefepime	
Ki	3-16 nM	NDM-1 and variants	Cefepime	
Ki	0.081 $\mu$ M	NDM-1	Nitrocefin	

## Antimicrobial Susceptibility Testing (in combination with Cefepime)

Organism	MIC of Cefepime alone (µg/mL)	MIC of Cefepime + Taniborbactam (4 µg/mL) (µg/mL)	Fold Reduction in MIC	Reference(s)
NDM-1 producing E. coli	>64	0.12 - 1	≥64	
NDM-1 producing K. pneumoniae	16 - >64	0.25 - 1	64 - >256	

## Mechanism of Action

Taniborbactam functions as a competitive inhibitor of NDM-1. The boron atom in taniborbactam is key to its inhibitory mechanism. It mimics the tetrahedral transition state of  $\beta$ -lactam hydrolysis, allowing it to bind tightly to the active site of the NDM-1 enzyme. This binding prevents the enzyme from hydrolyzing  $\beta$ -lactam antibiotics, thereby restoring their antibacterial activity. The interaction is reversible.



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Mechanism of NDM-1 Inhibition by Taniborbactam.

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are outlines of key experimental protocols used to evaluate taniborbactam.

### Enzyme Inhibition Kinetic Assay

This protocol details the determination of the inhibition constant ( $K_i$ ) of taniborbactam against NDM-1 using a spectrophotometric assay.





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